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Compound of Interest

Compound Name: 2-(Trifluoroacetyl)cycloheptanone

Cat. No.: B1624017 Get Quote

An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone for Researchers and Drug

Development Professionals

Introduction
2-(Trifluoroacetyl)cycloheptanone is a fluorinated β-dicarbonyl compound. The strategic

incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, into

organic molecules is a cornerstone of modern medicinal chemistry. This functional group can

significantly enhance a compound's metabolic stability, membrane permeability, and binding

affinity to biological targets. Trifluoromethyl ketones, in particular, are a class of compounds

recognized for their potential as enzyme inhibitors, making them valuable scaffolds in drug

discovery.

This technical guide provides a comprehensive overview of 2-
(Trifluoroacetyl)cycloheptanone, including its chemical identity, synthesis, and the broader

context of its potential applications in pharmaceutical research and development.

Chemical Identity and Properties
The formal IUPAC name for the compound commonly known as 2-
(Trifluoroacetyl)cycloheptanone is 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone.

[1] This name reflects the compound's existence as an enol tautomer, which is often the more

stable form for β-dicarbonyl compounds.
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Synonyms:

2-(Trifluoroacetyl)cycloheptanone

Physicochemical Data
The following table summarizes the key identifiers and properties for this compound.

Property Value Reference

CAS Number 82726-77-0

Molecular Formula C₉H₁₁F₃O₂

Molecular Weight 208.18 g/mol

IUPAC Name
2,2,2-trifluoro-1-(2-hydroxy-1-

cyclohepten-1-yl)ethanone
[1]

InChI

1S/C9H11F3O2/c10-

9(11,12)8(14)6-4-2-1-3-5-

7(6)13/h6H,1-5H2

[1]

InChIKey
WMDLGLZRZCXLSM-

UHFFFAOYSA-N
[1]

Purity (Typical) 95%

Note: Experimental data such as melting point, boiling point, and density for this specific

compound are not readily available in the surveyed literature.

Synthesis of 2-(Trifluoroacetyl)cycloheptanone
The primary method for synthesizing 2-(trifluoroacetyl)cycloheptanone and related β-

diketones is the Claisen condensation.[2][3] This reaction involves the base-mediated acylation

of a ketone (cycloheptanone) with an ester (ethyl trifluoroacetate).

Experimental Protocol: Claisen Condensation
The following is a representative protocol adapted from a general procedure for the

trifluoroacetylation of cyclic ketones.[1]
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Materials:

Cycloheptanone

Ethyl trifluoroacetate

Sodium methoxide (NaOMe)

Diethyl ether (anhydrous)

3M Sulfuric acid (H₂SO₄)

Calcium chloride drying tube

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube,

add 50 mL of anhydrous diethyl ether.

Slowly add 60 mmol of sodium methoxide to the stirring solvent.

Add 60 mmol of ethyl trifluoroacetate dropwise to the suspension.

After stirring for 5 minutes, add 60 mmol of cycloheptanone dropwise.

Allow the reaction mixture to stir overnight at room temperature.

Following the reaction period, remove the diethyl ether under reduced pressure.

Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to neutralize the base and

protonate the enolate product.

The product can then be extracted using an appropriate organic solvent (e.g., diethyl ether or

dichloromethane) and purified, typically via distillation or chromatography.
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A flowchart of the Claisen condensation synthesis protocol.
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Applications in Drug Development
While specific biological activities of 2-(Trifluoroacetyl)cycloheptanone have not been

reported, the trifluoromethyl ketone (TFMK) moiety is of significant interest to drug development

professionals.

Role as Enzyme Inhibitors
Trifluoromethyl ketones are known to be effective inhibitors of various enzyme classes,

particularly serine proteases and metalloenzymes. A prominent example is their activity as

Histone Deacetylase (HDAC) inhibitors.[4] HDACs are critical regulators of gene expression,

and their inhibition is a validated strategy in cancer therapy. The electrophilic nature of the

ketone in the TFMK group can interact with key active site residues, leading to potent inhibition.

Metabolic Stability and Pharmacokinetic Properties
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic

properties. Its high electronegativity and the strength of the C-F bond confer several

advantages in drug design:[5]

Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by

cytochrome P450 enzymes, which can increase the half-life of a drug.[5]

Increased Lipophilicity: The CF₃ group can increase a molecule's lipophilicity, potentially

improving its ability to cross cell membranes.[5]

Receptor Binding: The strong dipole moment of the CF₃ group can lead to favorable

interactions with protein targets.

It is important to note that TFMKs can be susceptible to in-vivo reduction to the corresponding

inactive trifluoromethyl alcohols.[6] However, rational drug design strategies, such as modifying

adjacent functional groups, can be employed to stabilize the ketone and overcome this

metabolic liability.[6]
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2-(Trifluoroacetyl)cycloheptanone
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Downstream Pathways

Therapeutic Effect
(e.g., Anti-proliferative)
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A logical diagram of a TFMK as a potential enzyme inhibitor.

Conclusion
2-(Trifluoroacetyl)cycloheptanone is a readily synthesizable chemical entity belonging to the

valuable class of trifluoromethyl ketones. While this specific molecule awaits detailed biological

characterization, its structural features make it a compound of interest for screening libraries

and as a building block in medicinal chemistry. The established role of the TFMK scaffold as a

potent enzyme-inhibiting pharmacophore, particularly in the context of HDAC inhibition,

provides a strong rationale for its inclusion in drug discovery programs. The synthesis via

Claisen condensation is straightforward, allowing for the generation of this and related

structures for further investigation by researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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